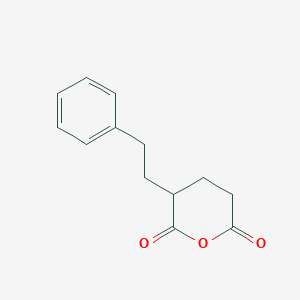![molecular formula C16H16N4O8S2 B14434153 Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]- CAS No. 80303-91-9](/img/structure/B14434153.png)
Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]- is a chemical compound with the molecular formula C16H16N4O8S2. This compound is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
Preparation Methods
The synthesis of piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]- can be achieved through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the combination of an amine, an isocyanide, a carboxylic acid, and an aldehyde .
Chemical Reactions Analysis
Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. For example, the reduction of the nitro groups in the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding amine derivatives .
Scientific Research Applications
Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]- has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an inhibitor of certain enzymes and receptors. In medicine, piperazine derivatives are explored for their potential therapeutic effects, including their use as antiparasitic agents . Additionally, this compound is used in the development of new materials and catalysts in the industrial sector .
Mechanism of Action
The mechanism of action of piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to exert their effects by paralyzing parasites, which allows the host body to expel the invasive organisms. This action is mediated by blocking acetylcholine at the myoneural junction and acting as an agonist on the inhibitory GABA (γ-aminobutyric acid) receptor . This neuromuscular effect is crucial for its antiparasitic activity.
Comparison with Similar Compounds
Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]- can be compared with other similar compounds such as 1,4-bis(4-nitrophenyl)piperazine and 1,4-bis(3-aminopropyl)piperazine. These compounds share the piperazine core structure but differ in their substituents, leading to variations in their chemical and biological properties . For instance, 1,4-bis(4-nitrophenyl)piperazine has nitro groups at the para positions of the phenyl rings, while 1,4-bis(3-aminopropyl)piperazine has aminopropyl groups attached to the piperazine ring
Properties
CAS No. |
80303-91-9 |
|---|---|
Molecular Formula |
C16H16N4O8S2 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
1,4-bis[(3-nitrophenyl)sulfonyl]piperazine |
InChI |
InChI=1S/C16H16N4O8S2/c21-19(22)13-3-1-5-15(11-13)29(25,26)17-7-9-18(10-8-17)30(27,28)16-6-2-4-14(12-16)20(23)24/h1-6,11-12H,7-10H2 |
InChI Key |
BNRSIRFDVAGMLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


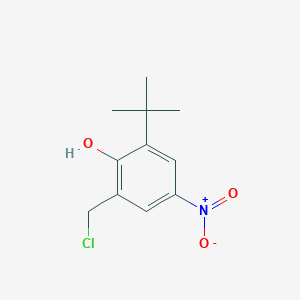
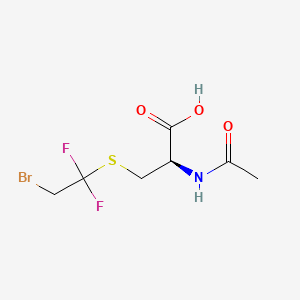
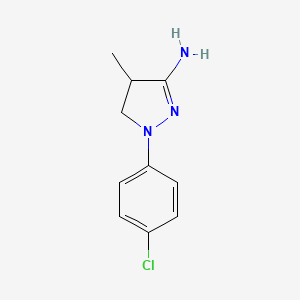

![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)
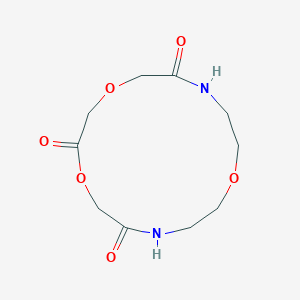
![Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane](/img/structure/B14434127.png)
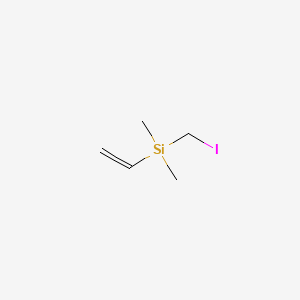


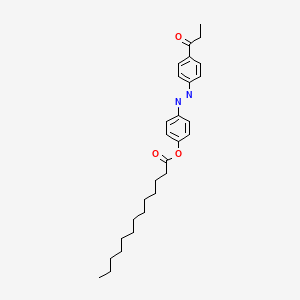
![2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14434151.png)

